3-(4-Bromophenyl)[1,3]thiazolo[2,3-a]isoquinolin-4-ium tetrafluoroborate
Overview
Description
3-(4-Bromophenyl)[1,3]thiazolo[2,3-a]isoquinolin-4-ium tetrafluoroborate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a bromophenyl group attached to a thiazoloisoquinoline core, with a tetrafluoroborate counterion. Its distinct structure makes it a subject of interest in chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)[1,3]thiazolo[2,3-a]isoquinolin-4-ium tetrafluoroborate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the formation of the thiazoloisoquinoline core, followed by the introduction of the bromophenyl group through electrophilic aromatic substitution. The final step involves the addition of tetrafluoroboric acid to form the tetrafluoroborate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to optimize production efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)[1,3]thiazolo[2,3-a]isoquinolin-4-ium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the bromophenyl group or the thiazoloisoquinoline core.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized thiazoloisoquinolines.
Scientific Research Applications
3-(4-Bromophenyl)[1,3]thiazolo[2,3-a]isoquinolin-4-ium tetrafluoroborate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific molecular pathways.
Industry: It is used in the development of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)[1,3]thiazolo[2,3-a]isoquinolin-4-ium tetrafluoroborate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The bromophenyl group and thiazoloisoquinoline core play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)[1,3]thiazolo[2,3-a]isoquinolin-4-ium perchlorate: Similar in structure but with a perchlorate counterion.
3-(4-Chlorophenyl)[1,3]thiazolo[2,3-a]isoquinolin-4-ium tetrafluoroborate: Features a chlorophenyl group instead of a bromophenyl group.
3-(4-Methylphenyl)[1,3]thiazolo[2,3-a]isoquinolin-4-ium tetrafluoroborate: Contains a methylphenyl group.
Uniqueness
3-(4-Bromophenyl)[1,3]thiazolo[2,3-a]isoquinolin-4-ium tetrafluoroborate is unique due to the presence of the bromophenyl group, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
3-(4-bromophenyl)-[1,3]thiazolo[2,3-a]isoquinolin-4-ium;tetrafluoroborate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrNS.BF4/c18-14-7-5-13(6-8-14)16-11-20-17-15-4-2-1-3-12(15)9-10-19(16)17;2-1(3,4)5/h1-11H;/q+1;-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPBLRMPNWBJJGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC=C2C(=C1)C=C[N+]3=C2SC=C3C4=CC=C(C=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BBrF4NS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.